ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a cyclopenta[b]thiophene ring system. Key structural elements include:
- A thioacetamido bridge (-S-CH2-C(O)-NH-) linking the pyridotriazine and cyclopentathiophene moieties.
- An ethyl ester group at the 3-position of the cyclopenta[b]thiophene, enhancing solubility and reactivity for further derivatization.
Its synthesis likely involves condensation reactions similar to those described for related cyclopenta[b]thiophene derivatives, such as the coupling of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with isothiocyanate derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-2-27-17(25)15-11-6-5-7-12(11)29-16(15)21-14(24)10-28-18-20-13-8-3-4-9-23(13)19(26)22-18/h3-4,8-9H,2,5-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOCGLALGUHGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS number: 303145-14-4) is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.55 g/mol. The compound contains multiple functional groups that may contribute to its biological activity, including a pyrido-triazine moiety and a cyclopentathiophene structure.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S2 |
| Molecular Weight | 458.55 g/mol |
| CAS Number | 303145-14-4 |
| Purity | Typically ≥95% |
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrido-triazines have shown promising results against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies involving related thiazole and triazole derivatives have reported cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. This compound may similarly engage these pathways .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted in studies involving similar compounds. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s. The compound's ability to cross the blood-brain barrier may enhance its efficacy in such applications .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrido-triazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : Research on thiazole derivatives revealed significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the low micromolar range. The study suggested that modifications in the side chains could enhance potency .
- Neuroprotective Effects : A compound structurally similar to this compound demonstrated protective effects against oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may inhibit bacterial growth by targeting essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. Studies have shown effectiveness against various strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazine derivatives are well-known for their anticancer properties. This compound may induce apoptosis in cancer cells and inhibit proliferation through mechanisms similar to those observed in other triazine-based agents. Research has demonstrated that certain derivatives can effectively target cancer cell lines, leading to promising results in preclinical studies .
Anti-inflammatory Effects
The compound's thiophene ring structure suggests potential anti-inflammatory activity by modulating pro-inflammatory cytokines. This property is particularly relevant in the context of diseases characterized by chronic inflammation, such as cancer and autoimmune disorders . The ability to influence inflammatory pathways may provide therapeutic avenues for treating these conditions.
Case Studies and Research Findings
Several studies highlight the applications of triazine derivatives similar to this compound:
Table of Relevant Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The pyrido[1,2-a][1,3,5]triazin-4-one core in the target compound distinguishes it from pyrimido-triazinones () and thienopyrimidines (). This structural variation impacts electronic properties and binding affinity.
Substituent Effects :
- The thioacetamido bridge (-S-CH2-C(O)-NH-) is a shared feature with ’s phenylthioureido analog, but the pyridotriazine core introduces additional hydrogen-bonding sites.
- Electron-withdrawing groups (e.g., 4-nitro in ’s compound) may enhance reactivity but reduce solubility compared to the ethyl ester in the target compound .
Pharmacological Potential: Compounds with thioureido or thioacetamido groups (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms.
Research Findings and Data
Table 2: Spectroscopic and Physical Properties of Analogous Compounds
Insights:
- Synthetic Challenges : Lower yields (e.g., 22% for compound 6o in ) highlight the complexity of multi-step syntheses involving cyclopenta[b]thiophene derivatives.
- Spectroscopic Trends : Ethyl ester protons (δ ~1.2–1.3 ppm, triplet) and carbonyl carbons (δ ~165–170 ppm) are consistent across analogs, aiding structural validation .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without side products .
- Solvent Choice: Polar aprotic solvents like DMF or dichloromethane enhance reactivity for condensation steps .
- Reaction Time: Monitor via thin-layer chromatography (TLC) every 1–2 hours; typical reactions may require 8–12 hours for completion .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes impurities .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer:
- Recrystallization: Use ethanol or methanol for high-purity crystals, especially after solvent removal under reduced pressure .
- Column Chromatography: Apply a silica gel column with a gradient elution system (e.g., 10–50% ethyl acetate in hexane) to separate by polarity .
- Precipitation: Adjust pH or add antisolvents (e.g., water) to precipitate the compound from reaction mixtures .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm functional groups and connectivity .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (MIC determination) .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?
- Methodological Answer:
- Functional Group Modifications: Synthesize analogs by replacing the 4-oxo-pyridotriazine moiety with other heterocycles (e.g., pyrimidinones) to evaluate potency changes .
- Bioisosteric Replacements: Substitute the thiophene ring with furan or pyrrole to assess pharmacokinetic improvements .
- Quantitative SAR (QSAR): Use computational tools (e.g., MOE, Schrödinger) to correlate electronic properties (logP, polar surface area) with activity data .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer:
- Deuterated Solvents: Ensure complete deuteration to eliminate solvent peaks interfering with H NMR signals .
- Complementary Techniques: Combine IR spectroscopy (for carbonyl and amide bands) with X-ray crystallography to resolve ambiguous NOE effects or coupling constants .
- Dynamic NMR: Use variable-temperature NMR to analyze conformational exchange in flexible regions .
Q. What strategies are recommended for studying molecular interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, k/k) with immobilized target proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How should discrepancies in biological activity across studies be addressed?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (ATCC-verified), serum-free media, and incubation times (e.g., 48 hours) to minimize variability .
- Orthogonal Assays: Confirm antiproliferative effects via both MTT and clonogenic assays .
- Metabolic Stability Tests: Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
